6-Ethyl-4-chlorothieno[3,2-d]pyrimidine
Description
Properties
IUPAC Name |
4-chloro-6-ethylthieno[3,2-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2S/c1-2-5-3-6-7(12-5)8(9)11-4-10-6/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGDXZQYZVYWVLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(S1)C(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 2-Aminothiophene-3-carboxylate Derivatives
One common route involves the cyclization of ethyl 2-aminothiophene-3-carboxylate derivatives with formamide at elevated temperatures (around 180 °C) to yield 6-ethyl-thieno[3,2-d]pyrimidin-4(3H)-one intermediates. This step forms the fused pyrimidine ring by condensation of the amino and ester functionalities.
- Reaction conditions: Heating with formamide at 180 °C for 8–12 hours.
- Outcome: Formation of 6-ethyl-thieno[3,2-d]pyrimidin-4(3H)-one intermediates with good yields.
Chlorination to Introduce 4-Chloro Substituent
The 4(3H)-one group is then converted into the 4-chloro derivative using phosphorus oxychloride (POCl3). This chlorination step is typically performed under reflux conditions.
- Reaction conditions: POCl3 addition at 0 °C followed by reflux for 4–12 hours.
- Work-up: Quenching in ice/water, neutralization with ammonia solution, extraction with ethyl acetate.
- Yield: 40–80% chlorinated product yield.
- Notes: The 4-chloro derivatives are moisture-sensitive and usually used directly in subsequent reactions without purification.
Alternative Cyclization and Chlorination Routes
Other methods include cyclization of 2-aminothiophene-3-carbonitrile derivatives with acyl chlorides in 1,4-dioxane under reflux with HCl, followed by chlorination. These methods can provide access to similar thieno[3,2-d]pyrimidine scaffolds with varying substituents.
Industrial Scale and Optimization
Industrial synthesis often mirrors the laboratory methods but incorporates process intensification techniques such as:
- Use of continuous flow reactors for better temperature and reaction time control.
- Optimization of solvent systems (e.g., dichloromethane, toluene) and bases (e.g., triethylamine) to improve yields and purity.
- Automated systems for reagent addition and reaction monitoring.
Such optimizations enhance yield, reduce reaction times, and improve reproducibility on a large scale.
Summary of Key Reaction Parameters and Yields
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Cyclization | Ethyl 2-aminothiophene-3-carboxylate + formamide | 180 °C | 8–12 hours | Good | Formation of thieno[3,2-d]pyrimidin-4(3H)-one |
| Chlorination | POCl3, dropwise addition at 0 °C, then reflux | Reflux (≈110 °C) | 4–12 hours | 40–80 | Moisture sensitive product, direct use recommended |
| Alternative cyclization | 2-Aminothiophene-3-carbonitrile + acyl chloride + HCl | Reflux in 1,4-dioxane | Several hours | Moderate | Variant route for ring closure |
Research Findings and Observations
- The cyclization with formamide is a robust method yielding high purity intermediates suitable for further functionalization.
- Chlorination using POCl3 is efficient but requires careful control of temperature and addition rate to avoid decomposition.
- The 4-chloro substituent is highly reactive, enabling subsequent nucleophilic substitutions for diverse derivative synthesis.
- Moisture sensitivity of chlorinated intermediates necessitates immediate use or storage under inert conditions.
- Industrial adaptations focus on continuous flow and solvent/base optimization to scale up the process efficiently.
Scientific Research Applications
Chemical Applications
Building Block for Synthesis
6-Ethyl-4-chlorothieno[3,2-d]pyrimidine serves as a crucial intermediate in the synthesis of more complex heterocyclic compounds. Its unique structural features allow it to undergo various chemical reactions, including:
- Nucleophilic Substitution : The presence of the chlorine atom at the 4-position facilitates nucleophilic attack, enabling the introduction of different substituents.
- Cyclization Reactions : This compound can participate in cyclization to form novel heterocycles, expanding its utility in synthetic organic chemistry.
Biological Applications
Antimicrobial Properties
Research indicates that thieno[3,2-d]pyrimidines exhibit significant antimicrobial activity. Studies have shown that derivatives of this compound can effectively inhibit the growth of various bacteria and fungi, making it a candidate for developing new antimicrobial agents.
Anticancer Activity
The potential anticancer properties of this compound are under investigation. It has been noted for its ability to target specific enzymes and receptors involved in cancer cell proliferation. Molecular docking studies have suggested that this compound may bind effectively to protein targets associated with cancer signaling pathways.
Medicinal Chemistry
Drug Development
this compound is being explored as a lead compound in drug development. Its ability to modulate biological pathways makes it a valuable candidate for designing new therapeutics aimed at:
- Cancer Treatment : Targeting key signaling pathways related to tumor growth and metastasis.
- Infectious Diseases : Developing drugs that combat resistant strains of bacteria and viruses.
Mechanism of Action
The compound's mechanism involves interaction with specific biological targets, leading to alterations in cellular functions. Research into its pharmacokinetics and bioavailability is ongoing to optimize its therapeutic efficacy.
Industrial Applications
Material Science
In addition to its biological applications, this compound is utilized in developing novel materials with unique electronic and optical properties. These materials have potential applications in:
- Organic Electronics : As components in organic light-emitting diodes (OLEDs) or solar cells.
- Agrochemicals : As intermediates in the synthesis of pesticides or herbicides.
Case Studies and Research Findings
| Study Focus | Findings | Implications |
|---|---|---|
| Antimicrobial Activity | Demonstrated effectiveness against Gram-positive and Gram-negative bacteria | Potential for new antibiotic development |
| Anticancer Mechanisms | Inhibition of cell proliferation in specific cancer cell lines | Leads to further exploration in cancer therapeutics |
| Synthetic Pathways | Various methods developed for efficient synthesis | Enhances scalability for industrial applications |
Mechanism of Action
The mechanism of action of 6-ethyl-4-chlorothieno[3,2-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For instance, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cancer progression. The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
Substituent Effects on Reactivity and Bioactivity
- 4-Chloro vs. 4-Morpholino Derivatives: Substitution at position 4 significantly alters reactivity. For instance, 2-chloro-4-morpholinothieno[3,2-d]pyrimidine (EP 2 402 347 A1) replaces chlorine with a morpholino group, enhancing solubility and enabling piperazine coupling for targeted drug design. In contrast, the chlorine in this compound acts as a leaving group, facilitating nucleophilic substitution reactions .
- 6-Ethyl vs. 6-Methyl or 6-Trifluoromethyl Groups: Ethyl substituents increase lipophilicity compared to methyl groups (e.g., in ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate, ). Conversely, trifluoromethyl groups (e.g., in 6-(2-amino-5-(trifluoromethyl)phenyl)-5-methoxypyrimidine-4-carbonitrile, ) impart electron-withdrawing effects, altering binding affinities in biological targets.
Physicochemical and Pharmacokinetic Properties
A comparative analysis of key parameters is summarized below:
*Estimated using fragment-based methods.
Biological Activity
6-Ethyl-4-chlorothieno[3,2-d]pyrimidine is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article explores its biological activity, focusing on its mechanism of action, efficacy against various cancer cell lines, and structure-activity relationships (SAR).
The compound exhibits significant activity as an inhibitor of tubulin polymerization and as a dual inhibitor of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR-2). This dual inhibition is crucial for its antiproliferative effects on cancer cells.
- Tubulin Inhibition : this compound binds to the colchicine site on tubulin, disrupting microtubule assembly. This action leads to cell cycle arrest and apoptosis in cancer cells.
- EGFR Inhibition : The compound inhibits EGFR activity with half-maximal inhibitory concentration (IC50) values in the nanomolar range, demonstrating its potency against tumors that overexpress this receptor.
Efficacy Against Cancer Cell Lines
Research has shown that this compound exhibits potent antiproliferative effects across various cancer cell lines. The following table summarizes the IC50 values against selected cell lines:
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| T-47D | 0.71 | Tubulin polymerization inhibition |
| HT-29 | 0.30 | EGFR inhibition |
| H-1299 | 0.50 | Dual inhibition |
| MDA-MB-435 | 0.25 | Apoptosis induction |
| MX-1 | 0.40 | Cell cycle arrest |
Structure-Activity Relationships (SAR)
The SAR studies reveal that modifications to the thieno[3,2-d]pyrimidine structure significantly influence biological activity. Key findings include:
- Substituents : The presence of ethyl and chloro groups enhances the binding affinity to both tubulin and EGFR.
- Positioning : Variations in the positioning of substituents can either enhance or diminish the compound's potency.
Case Studies and Research Findings
- Study on Dual Inhibition : A study demonstrated that compounds structurally similar to this compound effectively inhibited both tubulin polymerization and EGFR activity, leading to increased apoptosis in cancer cells .
- In Vivo Efficacy : Animal model studies indicated that treatment with this compound resulted in significant tumor regression, suggesting its potential for therapeutic applications .
- Comparative Analysis : When compared with standard treatments like erlotinib and sunitinib, this compound showed superior efficacy in certain cell lines, highlighting its promise as a novel therapeutic agent .
Q & A
Q. What are the key laboratory synthesis routes for 6-Ethyl-4-chlorothieno[3,2-d]pyrimidine?
- Methodological Answer: The synthesis typically involves multi-step procedures, including halogenation, cyclization, and substitution reactions. For example, bromination of precursor compounds (e.g., thienopyrimidine derivatives) followed by nucleophilic substitution with ethyl groups can yield the target molecule. Reaction conditions (e.g., temperature control at 60–80°C, solvent selection like DMF or THF) and catalysts (e.g., Pd-based catalysts for cross-coupling) are critical for regioselectivity and yield optimization .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer: Researchers must use PPE (gloves, lab coats, goggles) and work in a fume hood to avoid inhalation or skin contact. Waste should be segregated into halogenated organic containers for professional disposal. Contamination risks are minimized using filter-tipped pipettes and dedicated glassware .
Q. How is the molecular structure of this compound confirmed?
- Methodological Answer: Structural confirmation requires ¹H/¹³C NMR to verify substituent positions and high-resolution mass spectrometry (HRMS) to validate molecular weight. Purity is assessed via HPLC (≥95% purity threshold) or TLC (using silica gel plates and UV visualization) .
Advanced Research Questions
Q. How can reaction conditions be optimized to resolve low yields in derivative synthesis?
- Methodological Answer: Yield improvements may involve:
- Solvent screening : Polar aprotic solvents (e.g., DMSO) enhance reactivity in SNAr reactions.
- Catalyst tuning : Palladium/copper systems improve cross-coupling efficiency.
- Temperature gradients : Stepwise heating (e.g., 50°C → 120°C) mitigates side reactions.
Automated flow reactors enable precise control of these parameters .
Q. What strategies address contradictory biological activity data in thienopyrimidine derivatives?
- Methodological Answer: Contradictions may arise from impurity interference or assay variability. Solutions include:
- Repurification : Column chromatography (silica gel, hexane/EtOAc eluent) to isolate pure fractions.
- Dose-response validation : Repeating bioassays (e.g., IC₅₀ determination) with standardized cell lines (e.g., HEK293) .
Q. How do electronic effects of the chloro and ethyl groups influence reactivity?
- Methodological Answer: The chloro group acts as an electron-withdrawing moiety, activating the pyrimidine ring for nucleophilic substitution. The ethyl group provides steric bulk, directing reactions to specific positions (e.g., C-2 or C-6). Computational modeling (DFT calculations) predicts charge distribution and reactive sites .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
